Quantified Nucleophilicity: N Parameter Comparison for Imidazole Derivatives in Acetonitrile
The nucleophilicity of 2,4-dimethylimidazole was experimentally determined using the Mayr reference scale. In acetonitrile (MeCN), 2,4-dimethylimidazole exhibits a nucleophilicity parameter N of 11.51. This value is higher than that of the parent compound, imidazole (N = 11.47), but lower than 1-methylimidazole (N = 11.90) [1]. The subtle increase in nucleophilicity compared to imidazole, attributed to the electron-donating methyl groups, can be exploited in reactions where a slightly enhanced but not maximal reactivity is desired.
| Evidence Dimension | Nucleophilicity (Mayr N Parameter) |
|---|---|
| Target Compound Data | N = 11.51, sN = 0.84 |
| Comparator Or Baseline | Imidazole (N = 11.47, sN = 0.79); 1-Methylimidazole (N = 11.90, sN = 0.73) |
| Quantified Difference | +0.04 vs. imidazole; -0.39 vs. 1-methylimidazole |
| Conditions | Solvent: Acetonitrile (MeCN) at 20°C, determined with reference electrophiles |
Why This Matters
This precise quantification enables researchers to select a nucleophile with a finely tuned reactivity profile, avoiding the extremes of unsubstituted or fully substituted imidazoles.
- [1] Mayr, H., et al. (2010). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 8(8), 1929-1935. DOI: 10.1039/c000965b View Source
